3,6-Dichloro-2-(difluoromethoxy)benzyl bromide 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide
Brand Name: Vulcanchem
CAS No.: 1806328-29-9
VCID: VC2761483
InChI: InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2
SMILES: C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl
Molecular Formula: C8H5BrCl2F2O
Molecular Weight: 305.93 g/mol

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide

CAS No.: 1806328-29-9

Cat. No.: VC2761483

Molecular Formula: C8H5BrCl2F2O

Molecular Weight: 305.93 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide - 1806328-29-9

Specification

CAS No. 1806328-29-9
Molecular Formula C8H5BrCl2F2O
Molecular Weight 305.93 g/mol
IUPAC Name 2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene
Standard InChI InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2
Standard InChI Key KERSTUQEJCBJHK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl
Canonical SMILES C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide features a benzene ring with multiple substitutions including two chlorine atoms at positions 3 and 6, a difluoromethoxy group at position 2, and a bromomethyl group. The chemical structure represents a complex halogenated organic compound with significant synthetic utility.

The molecular structure can be defined through several chemical identifiers:

ParameterValue
Molecular FormulaC₈H₅BrCl₂F₂O
Molecular Weight305.93 g/mol
IUPAC Name2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene
CAS Number1806328-29-9

Spectral and Structural Data

The compound's structure is further characterized by its spectral data, which helps confirm its identity and purity:

IdentifierValue
Standard InChIInChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2
Standard InChIKeyKERSTUQEJCBJHK-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl
PubChem Compound ID121591632

The arrangement of atoms in this molecule creates a relatively planar structure with the benzene ring serving as the core scaffold. The presence of electron-withdrawing groups (chlorine atoms, difluoromethoxy group) affects the electron distribution across the molecule, influencing its reactivity.

Synthesis

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide typically involves the bromination of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol. This reaction pathway represents a common approach to introducing the bromomethyl functionality into complex aromatic systems.

The typical synthesis procedure involves:

  • Starting with 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol as the precursor

  • Reaction with brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)

  • Conducting the reaction in appropriate solvents like dichloromethane or chloroform

  • Purification through standard techniques such as column chromatography

This synthetic approach aligns with similar bromination reactions observed in related compounds, where the hydroxyl group is substituted with bromine to form the corresponding benzyl bromide.

Applications

Synthetic Intermediate

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide serves primarily as an intermediate in organic synthesis. Its complex structure with multiple functionalities makes it a valuable building block for constructing more elaborate molecules. The presence of the reactive bromomethyl group enables various transformations including:

  • Nucleophilic substitution reactions

  • Formation of carbon-carbon bonds through coupling reactions

  • Construction of heterocyclic compounds

  • Development of pharmaceutical candidates

These applications span across pharmaceutical synthesis and organic chemistry research, where the compound's unique chemical properties are leveraged to develop new compounds with specific functionalities.

Comparison with Related Compounds

Several structurally related compounds share similarities with 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide, providing context for understanding its chemical properties and potential applications.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3,6-Dichloro-2-(difluoromethoxy)benzyl bromideC₈H₅BrCl₂F₂O305.93 g/molReference compound
2,6-Dichloro-3-(difluoromethoxy)benzyl bromideC₈H₅BrCl₂F₂O305.93 g/molDifferent positions of chlorine atoms (2,6 vs 3,6)
2,3-Dichloro-6-(trifluoromethyl)benzyl bromideC₈H₄BrCl₂F₃307.92 g/molContains trifluoromethyl group instead of difluoromethoxy
3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromideC₉H₅BrCl₂F₂O₂333.94 g/molContains an additional ketone group

These related compounds share similar reactive functionalities but have distinct substitution patterns or additional functional groups, which can lead to differences in reactivity, stability, and potential applications .

Research Findings and Future Directions

Current research on compounds like 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide focuses on their potential applications in medicinal chemistry and materials science. The compound's reactivity and functional groups make it a subject of interest for developing new pharmaceuticals and materials with specific properties.

Synthetic Methodologies

The development of more efficient and environmentally friendly methods for the synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide represents another important research direction. Current synthetic methods often rely on strong brominating agents, which may pose environmental and safety concerns. Alternative approaches using milder reagents or catalytic methods could improve the sustainability of producing this valuable intermediate.

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